2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzotriazole moiety linked to an acetohydrazide group, with a methoxyphenyl substituent. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 1H-1,2,3-benzotriazole with an appropriate hydrazide derivative. The reaction is often carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol and methanol, which facilitate the reaction and subsequent purification steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. Purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with metal ions, forming stable complexes that can modulate enzymatic activities. The methoxyphenyl group may contribute to the compound’s ability to penetrate biological membranes, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-benzotriazole: A simpler analog without the acetohydrazide and methoxyphenyl groups.
N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide: Lacks the benzotriazole moiety.
2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide: Lacks the methoxyphenyl substituent.
Uniqueness
2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is unique due to the combination of the benzotriazole and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs.
Properties
Molecular Formula |
C16H15N5O2 |
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Molecular Weight |
309.32 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15N5O2/c1-23-13-6-4-5-12(9-13)10-17-19-16(22)11-21-15-8-3-2-7-14(15)18-20-21/h2-10H,11H2,1H3,(H,19,22)/b17-10+ |
InChI Key |
FFVINTNSNUARML-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)CN2C3=CC=CC=C3N=N2 |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)CN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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